(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is a chiral compound notable for its structural features, which include an amino group, a pyridine ring, and a propionamide moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It is recognized for its ability to act as a building block in the synthesis of more complex organic molecules and pharmaceuticals, making it a versatile candidate for research and development.
The compound can be synthesized from commercially available starting materials such as pyridine-3-carboxaldehyde and (S)-2-amino-propionamide. The synthesis typically involves a condensation reaction facilitated by a catalyst like acetic acid.
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide belongs to the class of amides and is characterized as an amino acid derivative due to the presence of an amino group attached to a propionamide structure. Its chiral nature allows for specific interactions with biological targets, enhancing its significance in pharmaceutical applications.
The synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide generally follows these steps:
In industrial settings, continuous flow reactors may be employed to scale up production, ensuring consistent reaction conditions and higher yields.
The reaction conditions typically involve moderate temperatures and controlled pH levels to optimize yield and purity. The use of automated purification systems can enhance efficiency during the manufacturing process.
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide has a distinct molecular structure characterized by:
The molecular formula for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is , with a molecular weight of approximately 168.20 g/mol. Its structure can be represented as follows:
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide participates in various chemical reactions, including:
The reactions lead to various derivatives:
The mechanism of action for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors, modulating their activity through various mechanisms:
The precise pathways depend on the context of use and specific biological targets involved.
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is expected to exhibit:
Key chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (e.g., infrared spectroscopy) are essential for characterizing this compound but are not explicitly provided in the sources consulted .
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide has diverse applications across several scientific domains:
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide represents a structurally optimized chiral aminopyridine derivative with emerging significance in rational drug design. Characterized by its stereospecific α-carbon center and hybrid pyridine-propanamide architecture, this compound exemplifies the strategic integration of privileged pharmacophores to enhance target selectivity and metabolic stability. Its molecular framework combines the hydrogen-bonding capability of the amide linkage, the metal-coordinating potential of the pyridine nitrogen, and the protonatable amino group, creating a versatile scaffold for interacting with diverse biological targets [1] [6]. The compound's physicochemical profile—including moderate lipophilicity (calculated LogP ≈ -0.82) and presence of both hydrogen bond donors (2) and acceptors (3)—facilitates favorable membrane permeability while maintaining aqueous solubility, striking a crucial balance for central nervous system penetration and oral bioavailability in preclinical models [1] [4].
Table 1: Molecular Identity of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
Property | Identifier |
---|---|
Systematic IUPAC Name | (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide |
CAS Registry Number | 864273-27-8 |
Molecular Formula | C₉H₁₃N₃O |
Molecular Weight | 179.22 g/mol |
SMILES Notation | CC@@HC(=O)NCC1=CN=CC=C1 |
Chiral Center Configuration | (S) |
Chiral aminopyridine derivatives demonstrate exceptional capacity to modulate neuronal excitability and neurotransmitter release through voltage-gated potassium channel blockade. The (S)-enantiomer of 2-amino-N-(pyridin-3-ylmethyl)propanamide exhibits stereoselective interactions with neuronal Kv1.2 channels, prolonging action potential duration by approximately 40% in hippocampal slice electrophysiology studies at 100 μM concentration—significantly surpassing the (R)-isomer's effect (≤15% prolongation) [1] [3]. This stereodifferentiation arises from the precise spatial orientation of the amino group relative to the pyridine ring, enabling optimal hydrogen bonding with channel pore residues (e.g., Lys354 and Tyr379 in Kv1.2) [3] [6]. Molecular dynamics simulations reveal that the (S)-configuration positions the protonatable amino group within 2.8 Å of the potassium selectivity filter carbonyl oxygens, disrupting ion flux through electrostatic repulsion—a mechanism corroborated by mutagenesis studies showing 85% loss of compound efficacy when Thr372 is substituted with valine [3].
Beyond channel modulation, the scaffold enhances cognitive function in rodent models of scopolamine-induced amnesia. Administration of (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide (10 mg/kg i.p.) restored novel object recognition to baseline levels (discrimination index = 0.72 ± 0.08 vs. saline control 0.41 ± 0.05; p<0.01) by amplifying hippocampal acetylcholine release—quantified via microdialysis showing 230% elevation in extracellular ACh versus vehicle [3] [6]. This amplification occurs through presynaptic facilitation, where the compound's pyridine moiety coordinates with synaptic zinc ions to potentiate calcium influx during depolarization.
Table 2: Neuropharmacological Profile Comparison of Aminopyridine Derivatives
Derivative | Kv1.2 IC₅₀ (μM) | ACh Release (Fold Increase) | CNS Penetration (Brain/Plasma Ratio) |
---|---|---|---|
4-Aminopyridine | 0.15 | 2.1 | 0.3 |
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide | 8.7 | 3.3 | 1.2 |
3,5-Diaryl-2-aminopyridine | >100 | 1.1 | 0.08 |
N-Ethyl-3-aminopyridine | 42.3 | 1.8 | 0.6 |
The evolution of pyridine-based enzyme inhibitors illustrates systematic optimization from simple heterocycles to sophisticated chiral hybrids. First-generation inhibitors like sulphapyridine (developed 1937) exploited unsubstituted aminopyridine motifs for dihydropteroate synthase inhibition but suffered from limited selectivity and microbial resistance [3]. Second-generation designs incorporated alkyl extensions on the pyridine nitrogen (e.g., N-ethyl-3-aminopyridine), enhancing hydrophobic enclosure within kinase ATP pockets—notably reducing JAK2 IC₅₀ from 480 nM in unsubstituted analogs to 85 nM while improving metabolic stability (t₁/₂ increased from 22 to 64 minutes in human microsomes) [3] [7]. The catalytic role of transition metals in synthesizing these derivatives proved pivotal; ruthenium-catalyzed N-alkylation (RuCl₂(PPh₃)₃, 180°C) enabled chemoselective monoalkylation of 2-aminopyridine (57% yield) versus uncontrolled dialkylation observed under classical conditions [3].
Contemporary designs like (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide leverage three-dimensional chirality and amide bond vectors to engage allosteric enzyme sites. The compound inhibits phosphoinositide 3-kinase gamma (PI3Kγ) with IC₅₀ = 320 nM through simultaneous contacts with i) the catalytic lysine (Lys802) via amide carbonyl, ii) hydrophobic pocket (Phe961) through methyl group, and iii) regulatory domain via pyridyl nitrogen coordination [4] [7]. This multi-point binding translates to functional suppression of neutrophil chemotaxis in arthritis models (76% reduction at 10 μM), outperforming earlier achiral pyridine inhibitors (≤45% reduction). Patent analyses reveal escalating complexity in pyridine-based pharmacophores since 2010, with 78% of recent kinase inhibitor applications incorporating chiral centers adjacent to pyridine rings—reflecting industry prioritization of three-dimensional diversity over planar architectures [4] [7].
Bioactivity profiles of aminopyridine derivatives exhibit profound sensitivity to nitrogen positioning and side chain functionalization. Comparative studies of (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide versus its 2- and 4-pyridyl isomers reveal that 3-pyridyl substitution confers optimal adenosine A₂ₐ receptor binding affinity (Kᵢ = 140 nM) due to vector alignment with transmembrane helix V, while the 2-isomer shows 20-fold reduced affinity (Kᵢ = 2800 nM) from steric clash with Glu169 [5] [6]. Hydrogen-bonding capacity further modulates efficacy: replacing the primary amide with nitrile diminishes Pim-1 kinase inhibition (IC₅₀ shift from 450 nM to >10 μM) by disrupting water-mediated hydrogen bonds to Asp186 [4] [7].
The stereochemistry of the alanine-derived side chain dictates proteolytic stability. Incubation with intestinal peptidases demonstrates 85% intact (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide after 120 minutes, whereas the (R)-isomer undergoes 70% degradation—attributed to substrate recognition differences in S1 pockets [1] [5]. Fluorine scanning at the pyridine 5-position enhances blood-brain barrier permeability (PSA decreased from 58 Ų to 49 Ų) but introduces hERG liability (IC₅₀ = 12 μM for 5-F derivative vs. >100 μM for parent), illustrating the delicate balance between optimization parameters [5]. Molecular topology analyses quantify these effects: the 3-pyridylmethyl configuration achieves optimal shape similarity (Tanimoto combo score = 0.72) to neurological targets versus 0.31-0.58 for other isomers [5] [6].
Table 3: Bioactivity Modulation by Structural Variation in Aminopyridine Derivatives
Structural Feature | Variation | PI3Kγ IC₅₀ (nM) | Metabolic Stability (t₁/₂ min) | Passive Permeability (PAMPA ×10⁻⁶ cm/s) |
---|---|---|---|---|
Pyridine Regioisomer | 2-Pyridylmethyl | >10,000 | 34 | 15.2 |
3-Pyridylmethyl | 320 | 68 | 8.7 | |
4-Pyridylmethyl | 1,450 | 41 | 12.9 | |
Amino Acid Side Chain | (S)-α-Methyl | 320 | 68 | 8.7 |
Glycine | 1,120 | 52 | 23.4 | |
β-Alanine | >10,000 | 28 | 4.1 | |
C-terminal Modification | Primary Amide | 320 | 68 | 8.7 |
Carboxylic Acid | 2,850 | 41 | 1.3 | |
Nitrile | >10,000 | 112 | 32.6 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7